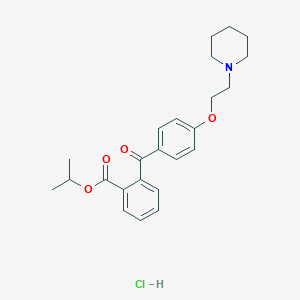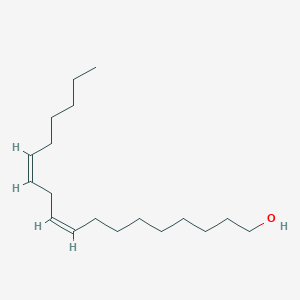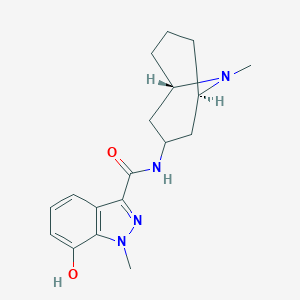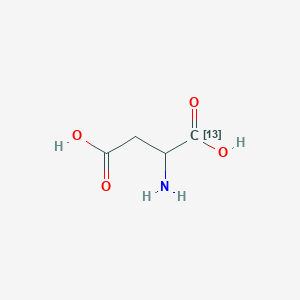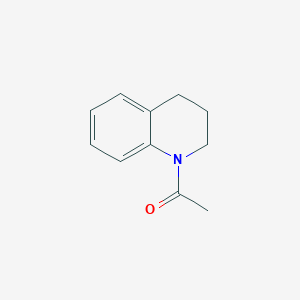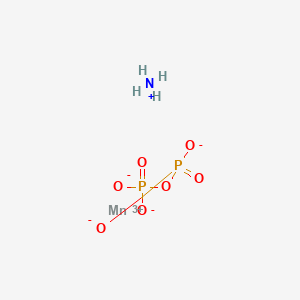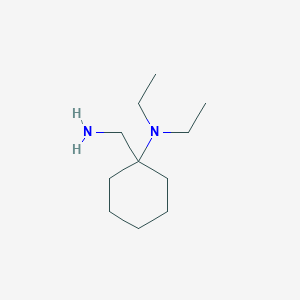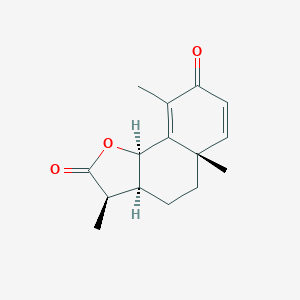
Santonin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Santonin D is a natural product that has been widely studied for its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the flowers of the wormwood plant (Artemisia cina). Santonin D has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In
Mechanism Of Action
The mechanism of action of Santonin D is not fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Santonin D has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. The antiviral activity of Santonin D is thought to be due to its ability to interfere with viral replication.
Biochemical And Physiological Effects
Santonin D has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Santonin D has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, Santonin D has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Advantages And Limitations For Lab Experiments
One advantage of using Santonin D in lab experiments is that it is a natural product, which may make it less toxic than synthetic compounds. Additionally, Santonin D has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, one limitation of using Santonin D in lab experiments is that it may be difficult to obtain in sufficient quantities for large-scale experiments.
Future Directions
There are several future directions for research on Santonin D. One area of focus could be on the development of more efficient synthesis methods for the compound, which would make it more readily available for use in experiments. Additionally, further studies could be conducted to better understand the mechanism of action of Santonin D, which would help to identify potential targets for therapeutic intervention. Finally, more research could be conducted to explore the potential use of Santonin D in the treatment of viral infections, as well as its potential as a chemopreventive agent for cancer.
Synthesis Methods
Santonin D is isolated from the flowers of the wormwood plant (Artemisia cina). The plant material is extracted using a solvent such as ethanol, and the extract is then purified using various chromatographic techniques. The purity of the compound is verified using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Santonin D has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Santonin D has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Santonin D has been found to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus.
properties
CAS RN |
1618-77-5 |
|---|---|
Product Name |
Santonin D |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1 |
InChI Key |
XJHDMGJURBVLLE-RERXCJRKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
synonyms |
Santonin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



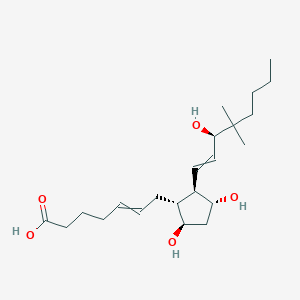
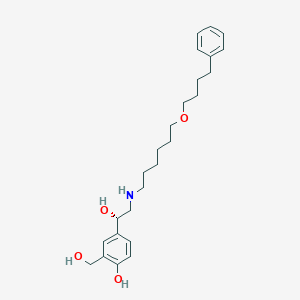
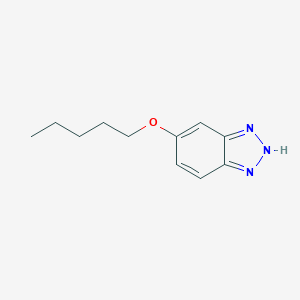

![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)

